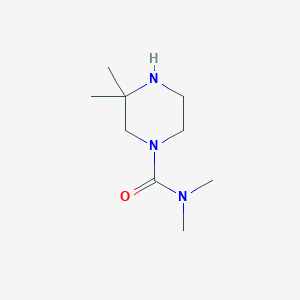

N,N,3,3-tetramethylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N,N,3,3-tetramethylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-9(2)7-12(6-5-10-9)8(13)11(3)4/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHSBIYDPVGSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1)C(=O)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 3,3-Tetramethylpiperazine

3,3-Tetramethylpiperazine is commercially available or can be synthesized via cyclization of appropriate diamine precursors with methylation steps to introduce the 3,3-dimethyl substituents.

Formation of Piperazine-1-carboxamide Intermediate

The carboxamide group is introduced by reacting the piperazine nitrogen with an activated carboxyl derivative, commonly:

- Reaction with phosgene or phosgene equivalents to form the corresponding carbamoyl chloride intermediate, followed by reaction with dimethylamine.

- Alternatively, direct amidation using carboxylic acid derivatives such as acid chlorides or anhydrides under amide coupling conditions.

N,N-Dimethylation of the Amide Nitrogen

The amide nitrogen is methylated to form the N,N-dimethylcarboxamide, typically achieved by:

- Reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).

- Direct alkylation with methyl iodide or dimethyl sulfate under basic conditions.

Representative Synthetic Route

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3,3-tetramethylpiperazine | Cyclization of N,N-dimethyl-1,2-diaminoethane derivatives | Control of methylation at 3-position critical |

| 2 | Formation of piperazine-1-carboxamide | Reaction with phosgene or triphosgene, then dimethylamine | Phosgene handling requires safety precautions |

| 3 | N,N-Dimethylation | Reductive methylation with formaldehyde and NaBH3CN | Mild conditions preserve ring integrity |

Alternative Synthetic Approaches

Some literature suggests a one-pot synthesis involving:

- Direct coupling of tetramethylpiperazine with N,N-dimethylcarbamoyl chloride.

- Use of coupling agents such as carbodiimides (e.g., EDC, DCC) in the presence of dimethylamine.

These methods aim to improve yield and reduce reaction steps.

Reaction Parameters and Optimization

- Temperature: Typically ambient to moderate heating (25–80°C) depending on reagents.

- Solvents: Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile.

- Purification: Crystallization or chromatography to isolate pure compound.

- Yields: Reported yields range from 60% to 85%, depending on method and scale.

Characterization of the Product

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm methyl groups and amide formation.

- Mass Spectrometry (MS): Confirms molecular weight (185.27 g/mol).

- Infrared (IR) Spectroscopy: Characteristic amide C=O stretch around 1650 cm^-1.

- Melting Point Determination: Typically consistent with literature values.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Phosgene route | 3,3-tetramethylpiperazine, phosgene, dimethylamine | Phosgene, dimethylamine | 0–25°C, inert atmosphere | 70–80 | High purity, well-established | Toxic reagents, safety concerns |

| Carbamoyl chloride coupling | 3,3-tetramethylpiperazine, N,N-dimethylcarbamoyl chloride | Carbamoyl chloride | Room temp | 65–75 | Avoids phosgene | Carbamoyl chloride synthesis needed |

| Reductive methylation | Piperazine-1-carboxamide intermediate, formaldehyde, NaBH3CN | Formaldehyde, NaBH3CN | Mild, room temp | 60–70 | Mild conditions | Requires intermediate isolation |

Research Findings and Notes

- The phosgene-based method remains the most common industrial approach due to its efficiency, despite safety concerns.

- Alternative carbamoyl chloride or coupling agent methods offer safer handling but may require additional purification.

- Reductive methylation is selective for amide nitrogen methylation without affecting the piperazine ring.

- Optimization of solvent and temperature is critical to maximize yield and minimize side reactions.

- Analytical methods such as HPLC and LC-MS are employed to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions: N,N,3,3-tetramethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific reaction conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Compounds with substituted functional groups replacing the carboxamide group.

Scientific Research Applications

Medicinal Chemistry

TMPCA has been explored for its potential therapeutic applications due to its structural similarity to other biologically active compounds. It has been involved in the development of inhibitors targeting specific enzymes related to lipid metabolism.

Case Study: Sphingolipid Metabolism

Recent studies have highlighted TMPCA's role in optimizing lead compounds for the treatment of lysosomal storage diseases (LSDs). Specifically, it was used in the synthesis of benzoxazolone carboxamides that showed significant engagement with acid ceramidase, an enzyme critical for sphingolipid metabolism. In animal models, these compounds reduced toxic lipid levels associated with Gaucher's and Krabbe's diseases, demonstrating TMPCA's potential in therapeutic applications against lipid-related disorders .

Polymer Stabilization

TMPCA is utilized as a stabilizing agent in polymer formulations. Its hindered amine structure allows it to act as a stabilizer against degradation from UV light and heat.

Application in Polymer Chemistry

- TMPCA derivatives are incorporated into polyolefins such as polyethylene and polypropylene to enhance their thermal stability and longevity.

- The compound acts by scavenging free radicals generated during polymer degradation processes, thus prolonging the material's useful life .

Biochemical Applications

In biochemistry, TMPCA serves as an organic buffer in various laboratory settings. Its buffering capacity is crucial for maintaining pH stability during biochemical reactions.

Buffering Capacity

- TMPCA is effective in peptide synthesis protocols, particularly in solid-phase synthesis where maintaining optimal pH is critical for reaction efficiency .

- It is also used in the preparation of reactive intermediates that facilitate further chemical transformations in biological systems.

Synthesis of Complex Molecules

TMPCA plays a significant role as a reagent in organic synthesis. It can be used to synthesize various nitrogen-containing compounds through reactions such as N-methylation and allylic amination.

Synthesis Pathways

- TMPCA can undergo N-methylation reactions with carbon dioxide and phenylsilane to generate N-methylated amines.

- It also participates in three-component Mannich coupling reactions to produce propargylamines, showcasing its versatility as a building block in organic synthesis .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N,N,3,3-tetramethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their distinguishing features:

Key Observations:

- Substituent Position and Activity: The trans-2,5-dimethyl configuration in YM-175735 enhances androgen receptor (AR) antagonism, demonstrating a 4-fold potency increase over bicalutamide . Aryl substituents (e.g., 3-fluorophenyl in A2) improve thermal stability, as seen in higher melting points (~190°C vs. liquid analogs) .

- Synthetic Yields :

- Piperazine carboxamides with bulky substituents (e.g., NCT-502’s trifluoromethylpyridinyl group) exhibit lower yields (~26%) due to steric challenges during coupling .

- Halogenated derivatives (e.g., A4–A6 with chloro substituents) show moderate yields (45–48%), suggesting sensitivity to electronic effects .

Pharmacological and Metabolic Considerations

Receptor Targeting :

- N-Arylpiperazine-1-carboxamides (e.g., YM-175735) show strong AR antagonism, while alkyl-substituted analogs (e.g., N,N-dimethyl derivatives) may lack receptor specificity without aromatic moieties .

- Thiourea derivatives (e.g., NCT-502/503) inhibit metabolic enzymes like PHGDH, highlighting the role of sulfur in enzyme binding .

- The tetramethyl groups in the target compound may slow metabolism, prolonging half-life .

Physicochemical Properties

- Polar substituents (e.g., hydroxyl or methoxy groups in ) improve aqueous solubility but may reduce membrane permeability.

Biological Activity

N,N,3,3-tetramethylpiperazine-1-carboxamide (TMPCA) is a compound that has garnered attention for its potential biological activities. This article explores the chemical properties of TMPCA, its biological effects, and relevant case studies.

- Molecular Formula : C10H20N2O

- Molecular Weight : 184.28 g/mol

- CAS Number : 1267462-10-1

TMPCA is characterized by a piperazine ring with four methyl groups and a carboxamide functional group. This structure contributes to its solubility and interaction with biological targets.

1. Anticancer Activity

TMPCA has been studied for its potential anticancer properties. Research indicates that compounds with similar piperazine structures can inhibit cancer cell proliferation. For instance, analogs of TMPCA have shown cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study conducted on related compounds demonstrated that piperazine derivatives exhibited significant antiproliferative activity against prostate cancer cells (PC3 and DU145). The IC50 values for these compounds indicated a dose-dependent response, suggesting that modifications in the piperazine structure could enhance their efficacy against cancer cells .

| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| TMPCA | PC3 | TBD | Apoptosis induction |

| TMPCA | DU145 | TBD | Cell cycle arrest |

2. Antimicrobial Activity

The antimicrobial properties of TMPCA have also been explored. Compounds containing a carboxamide moiety have been reported to exhibit antibacterial activity against pathogens like Helicobacter pylori. The structure of TMPCA may contribute to its ability to penetrate bacterial membranes and disrupt cellular functions.

In comparative studies, TMPCA's derivatives were tested against various bacterial strains, showing promising results in terms of minimum inhibitory concentrations (MIC) that could be beneficial in developing new antibiotics .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| H. pylori | TBD |

| E. coli | TBD |

| Staphylococcus aureus | TBD |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of TMPCA analogs. The results indicated that these compounds significantly reduced cell viability in prostate cancer cell lines compared to controls. The study highlighted the importance of the piperazine structure in enhancing the bioactivity of these compounds .

Case Study 2: Antimicrobial Activity Against H. pylori

In another study focusing on antimicrobial activity, TMPCA was tested against H. pylori. The results showed effective inhibition at low concentrations, suggesting that modifications to the carboxamide group could enhance its antibacterial properties .

Q & A

Q. What are the common synthetic routes for N,N,3,3-tetramethylpiperazine-1-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves functionalization of the piperazine core. Key steps include:

- Ring Formation : Cyclization of 1,2-diamine derivatives with carboxamide groups under basic conditions (e.g., DBU or Et3N) .

- Substitution : Introduction of methyl groups via nucleophilic substitution using methyl halides or reductive alkylation with formaldehyde and NaBH4.

- Purification : Column chromatography (normal phase or reverse-phase) with solvents like methanol/CH2Cl2 or automated platforms for scalability .

Optimization Strategies :

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm methyl group substitution patterns and carboxamide connectivity (e.g., δ 2.3–2.8 ppm for N-methyl protons) .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]<sup>+</sup> at m/z calculated for C9H19N3O) .

- HPLC : Purity assessment (>98%) using C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with enzyme targets?

Methodological Answer:

- Docking Studies : Tools like AutoDock Vina simulate binding to targets (e.g., phosphoglycerate dehydrogenase) by analyzing hydrogen bonding and hydrophobic interactions with the carboxamide and methyl groups .

- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over time, focusing on piperazine ring flexibility and solvent accessibility .

- QSAR Models : Correlate structural features (e.g., logP, TPSA) with activity data to prioritize derivatives for synthesis .

Q. How should researchers resolve contradictions in reported biological activities of piperazine-carboxamide derivatives?

Methodological Answer:

- Assay Validation : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate compound-specific effects .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may confound activity results .

- Orthogonal Models : Compare in vitro (e.g., enzyme inhibition IC50) and cellular (e.g., proliferation assays) data to confirm target engagement .

Q. What strategies optimize the selectivity of this compound for specific receptor subtypes?

Methodological Answer:

- Bioisosteric Replacement : Substitute methyl groups with trifluoromethyl or pyridyl moieties to enhance steric and electronic complementarity (e.g., improved D3 vs. D2 receptor selectivity) .

- Fragment-Based Design : Use X-ray crystallography to guide modifications at the piperazine N-positions, minimizing off-target binding .

- Pharmacophore Mapping : Align compound conformations with receptor-active sites (e.g., dopamine receptors) using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.